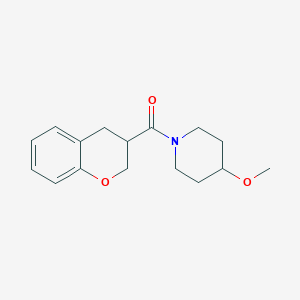![molecular formula C15H27N3O2 B7507832 1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and norepinephrine. It may also work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have analgesic and anti-inflammatory effects, which may be beneficial for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide in lab experiments is its potential as a therapeutic agent for various conditions. It may also be useful in studying the role of neurotransmitters in the brain and their potential as therapeutic targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for conditions such as Parkinson's disease, depression, and anxiety. Another direction is to study its potential as a modulator of other neurotransmitters in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Métodos De Síntesis
The synthesis of 1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with 2-oxoethylazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide has been used in various scientific research studies. It has been studied for its potential as a neurotransmitter modulator, particularly in the regulation of dopamine and norepinephrine levels in the brain. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, it has been studied for its potential as a therapeutic agent for conditions such as Parkinson's disease, depression, and anxiety.
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-16-15(20)13-6-10-17(11-7-13)12-14(19)18-8-4-2-3-5-9-18/h13H,2-12H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMHRPCIMRIWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
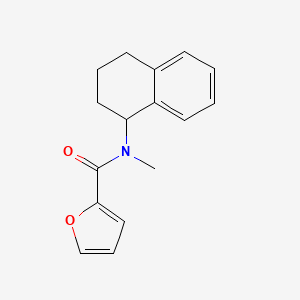

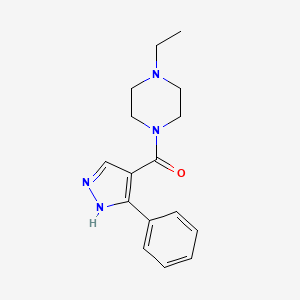

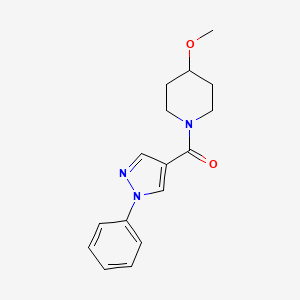

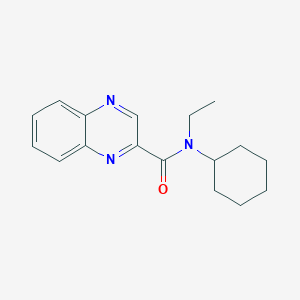

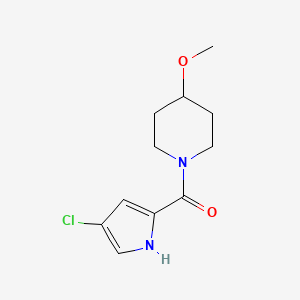
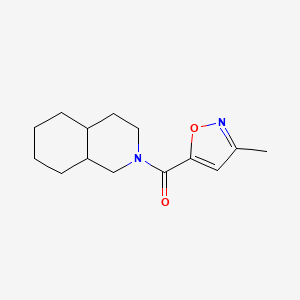
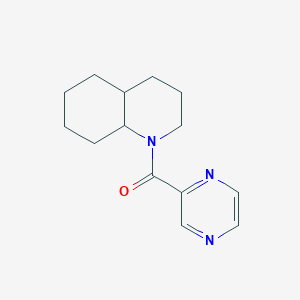
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)

